molecular formula C13H14N2 B589179 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole CAS No. 146350-93-8

2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole

Cat. No.: B589179
CAS No.: 146350-93-8
M. Wt: 198.269
InChI Key: NINHJTKYDJQZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is an organic compound that features a benzimidazole core with a cyclopent-2-en-1-ylmethyl substituent. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole typically involves the reaction of benzimidazole with cyclopent-2-en-1-ylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in anhydrous acetonitrile, where benzimidazole is deprotonated and subsequently reacts with the cyclopent-2-en-1-ylmethyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K₂CO₃.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is not well-documented. like other benzimidazole derivatives, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopent-2-en-1-yl)aniline: Similar in structure but with an aniline core instead of benzimidazole.

    2-(cyclopent-2-en-1-yl)benzimidazole: Lacks the methyl group on the cyclopentene ring.

Uniqueness

2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is unique due to the presence of both the benzimidazole core and the cyclopent-2-en-1-ylmethyl substituent, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-6-10(5-1)9-13-14-11-7-3-4-8-12(11)15-13/h1,3-5,7-8,10H,2,6,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINHJTKYDJQZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.